Cas no 7081-38-1 (Oxyphenbutazone Hydrate)
Oxyphenbutazone Hydrate structure
Product Name:Oxyphenbutazone Hydrate
Numero CAS:7081-38-1
MF:C19H22N2O4
MW:342.388985157013
CID:565038
PubChem ID:104811
Update Time:2025-09-21
Oxyphenbutazone Hydrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5-Pyrazolidinedione,4-butyl-1-(4-hydroxyphenyl)-2-phenyl-, hydrate (1:1)
- OXYPHENBUTAZONE
- Oxyphenbutazone Hydrate
- oxyphenbutazon monohydrate
- OXYPHENBUTAZONE MONOHYDRATE
- OXYPHENYL BUTAZONE MONOHYDRATE
- Unii-H806S4B3ns
- OXYPHENBUTAZONE MONOHYDRATE [MI]
- 1,2-Ethanediamine, N1-(2,4-dinitrophenyl)-
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1)
- Tandearil (TN)
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate; 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate; 1-(p-Hydroxyphenyl)-2-phenyl-4-butyl-3,5-pyrazolidinedione monohydrate; Oxyphenbutazone monohydrate; Tandearil monohydrate
- (+/-)-OXYPHENBUTAZONE MONOHYDRATE
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate
- CHEBI:76259
- AKOS024374977
- NSC-757261
- Phlogistol
- OXYPHENBUTAZONE MONOHYDRATE, (+/-)-
- NSC 757261
- CNDQSXOVEQXJOE-UHFFFAOYSA-N
- CHEMBL3989676
- 3,5-PYRAZOLIDINEDIONE, 4-BUTYL-1-(4-HYDROXYPHENYL)-2-PHENYL-, HYDRATE (1:1)
- Phlogase
- Oxyphenbutazone [USP:INN:BAN]
- DTXSID90991079
- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-, monohydrate
- SCHEMBL25854
- CS-0013098
- OXYPHENBUTAZONE [VANDF]
- Q27145838
- H806S4B3NS
- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate
- D05319
- 7081-38-1
- Oxyphenbutazone (monohydrate)
- 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate
- OXYPHENBUTAZONE [IARC]
- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione hydrate
- 76576-51-7
- OXYPHENBUTAZONE [ORANGE BOOK]
- HY-B1355
- DA-76525
-
- Inchi: 1S/C19H20N2O3.H2O/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15;/h4-8,10-13,17,22H,2-3,9H2,1H3;1H2
- Chiave InChI: CNDQSXOVEQXJOE-UHFFFAOYSA-N
- Sorrisi: O=C1C(C(N(C2C=CC=CC=2)N1C1C=CC(=CC=1)O)=O)CCCC.O
Proprietà calcolate
- Massa esatta: 342.15800
- Massa monoisotopica: 342.157957
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 454
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.8
Proprietà sperimentali
- Punto di fusione: 96°; mp 124-125°
- Punto di ebollizione: 485.6°C at 760 mmHg
- Punto di infiammabilità: 247.5°C
- PSA: 70.08000
- LogP: 3.55910
Oxyphenbutazone Hydrate Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-36/38-40-42/43
- Istruzioni di sicurezza: 22-26-36
-
Identificazione dei materiali pericolosi:
Oxyphenbutazone Hydrate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | O876953-2.5mg |
Oxyphenbutazone Hydrate |
7081-38-1 | 2.5mg |
$81.00 | 2023-05-17 | ||
| TRC | O876953-5mg |
Oxyphenbutazone Hydrate |
7081-38-1 | 5mg |
$110.00 | 2023-05-17 | ||
| TRC | O876953-25mg |
Oxyphenbutazone Hydrate |
7081-38-1 | 25mg |
$402.00 | 2023-05-17 |
Oxyphenbutazone Hydrate Letteratura correlata
-
H. Fabre,A. Ramiaramanana,M. D. Blanchin,B. Mandrou Analyst 1985 110 1289
-
Huguette Fabre,Andrianandrasana Ramiaramana,Marie-Dominique Blanchin,Bernadette Mandrou Analyst 1986 111 133
-
Saied Belal,Afaf A. Abou El Kheir,Abdulla M. El Shanwani Analyst 1985 110 205
-
Krishna K. Verma,Archana Jain Analyst 1985 110 997
-
A. Abou Ouf,M. I. Walash,S. M. Hassan,S. M. El-Sayed Analyst 1980 105 169
7081-38-1 (Oxyphenbutazone Hydrate) Prodotti correlati
- 129-20-4(Oxyphenbutazone)
- 50-33-9(Phenylbutazone)
- 2210-63-1(Mofebutazone)
- 1189693-23-9(Oxyphenbutazone-d9)
- 4297-92-1(Phenylbutazone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso